5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
CAS No.: 1105196-17-5
Cat. No.: VC2914094
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105196-17-5 |
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Molecular Formula | C17H17NO2 |
Molecular Weight | 267.32 g/mol |
IUPAC Name | 5-hydroxy-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Standard InChI | InChI=1S/C17H17NO2/c1-12-4-2-5-13(10-12)11-18-9-8-14-15(17(18)20)6-3-7-16(14)19/h2-7,10,19H,8-9,11H2,1H3 |
Standard InChI Key | HKXDQOGGSTUMEF-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3O |
Canonical SMILES | CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3O |
Introduction
Structural Characteristics and Chemical Properties
Core Structure and Functional Groups
5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one contains the 3,4-dihydroisoquinolin-1(2H)-one core, which is a partially saturated heterocyclic system featuring a lactam functional group. The compound is characterized by three key structural components: a 5-hydroxy substitution on the aromatic ring of the isoquinoline core, a 3-methylbenzyl group attached to the nitrogen at position 2, and the dihydroisoquinolinone framework itself. This molecular architecture creates a distinctive three-dimensional conformation that influences its biological interactions.
Physicochemical Properties
The physicochemical properties of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one are primarily influenced by its functional groups, particularly the hydroxyl group at position 5 and the lactam moiety. These groups contribute to the compound's hydrogen bonding capabilities, which are critical for its biological interactions and solubility profile. The combination of the hydrophilic hydroxyl group and the more lipophilic 3-methylbenzyl substituent creates an amphipathic character that influences membrane permeability and protein binding potential.
Stereochemistry Considerations
Like other 3,4-dihydroisoquinolin-1(2H)-one derivatives, this compound may exhibit stereochemical characteristics, particularly if there are chiral centers present. The stereochemical configuration can significantly impact biological activity, as observed with related compounds such as LY3154207, where specific stereoisomers demonstrate enhanced potency and selectivity in receptor interactions .
Synthetic Pathways and Preparation Methods
General Synthetic Approaches
The synthesis of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically follows established pathways for dihydroisoquinolinone derivatives, with modifications to incorporate the specific functional groups. Based on synthetic strategies for similar compounds, several approaches may be employed:
Pictet-Spengler Reaction Pathway
One potential synthetic route involves the Pictet-Spengler reaction, which has been utilized for related dihydroisoquinolinone compounds. This approach typically begins with an appropriately substituted phenethylamine precursor and proceeds through cyclization to form the heterocyclic core . For 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, this would involve protection-deprotection strategies to manage the hydroxyl group functionality.
Derivatization of Pre-formed Cores
Another viable approach involves the functionalization of pre-formed 3,4-dihydroisoquinolin-1(2H)-one cores. This typically includes N-alkylation to introduce the 3-methylbenzyl group and regioselective hydroxylation or deprotection of a protected hydroxyl group at position 5 .
Key Intermediates and Reaction Conditions
The synthesis of this compound likely proceeds through several key intermediates, including protected hydroxyphenethylamine derivatives and partially constructed heterocyclic systems. Critical reaction conditions would include careful control of temperature and pH during cyclization steps, selective protection-deprotection strategies for the hydroxyl group, and controlled N-alkylation conditions to ensure regioselectivity .
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
Several structural analogs of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one have been reported in the literature, each with distinct substitution patterns that influence their properties and activities. These include:
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5-Methyl-3,4-dihydroisoquinolin-1(2H)-one: A simpler analog lacking the N-substitution and with a methyl rather than hydroxyl group at position 5 .
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LY3154207: A more complex derivative with multiple substitutions, including a tertiary alcohol moiety, which has progressed to clinical trials for neurodegenerative disorders .
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Various N-substituted derivatives explored as WDR5 inhibitors with anti-proliferative activities .
Effects of Structural Modifications
Systematic structural modifications of the dihydroisoquinolinone scaffold have revealed important structure-activity relationships that may apply to 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one:
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Substitutions at position 5 significantly impact binding affinity and selectivity for various targets.
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N-alkylation patterns influence the conformational flexibility and receptor subtype selectivity.
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The presence of hydrogen bond donors and acceptors at specific positions modulates the interaction with binding sites .
Table 2: Comparative Properties of 5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
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5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one | C17H17NO2 | 267.32 | 5-OH, N-(3-methylbenzyl) | Hydrogen bond donor/acceptor capability |
5-Methyl-3,4-dihydroisoquinolin-1(2H)-one | C10H11NO | 161.20 | 5-methyl, unsubstituted nitrogen | Increased lipophilicity compared to 5-OH derivatives |
LY3154207 | C28H28Cl2N2O5 | 543.44 | Multiple substituents including chloro groups | Enhanced potency for D1 receptor modulation |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (1H) NMR spectrum of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one would exhibit characteristic signals corresponding to its structural features. Based on related compounds, key signals would include:
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Aromatic protons from both the isoquinoline core and the 3-methylbenzyl group (δ 6.5-8.0 ppm)
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Benzylic methylene protons (δ 4.5-5.0 ppm)
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Aliphatic protons of the dihydroisoquinoline ring (δ 2.5-4.0 ppm)
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Methyl protons of the 3-methylbenzyl group (δ 2.0-2.5 ppm)
Carbon-13 (13C) NMR would show distinctive signals for the carbonyl carbon of the lactam (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons (δ 20-60 ppm).
Mass Spectrometry
Mass spectrometric analysis would reveal a molecular ion peak corresponding to the molecular weight of 267.32 g/mol, with fragmentation patterns characteristic of the dihydroisoquinolinone scaffold, likely including loss of the 3-methylbenzyl group and fragmentation of the heterocyclic core.
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